
2-Bromo-3-(trifluoromethoxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(trifluoromethoxy)pyrazine is an organic compound that belongs to the class of pyrazines It is characterized by the presence of a bromine atom at the second position and a trifluoromethoxy group at the third position on the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(trifluoromethoxy)pyrazine can be achieved through several methods. One common approach involves the halogenation of 3-(trifluoromethoxy)pyrazine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or acetonitrile and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(trifluoromethoxy)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazines.
Cross-Coupling Reactions: Formation of biaryl or alkyne-substituted pyrazines.
Oxidation and Reduction: Formation of hydroxylated or dehalogenated pyrazines.
Aplicaciones Científicas De Investigación
2-Bromo-3-(trifluoromethoxy)pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Agrochemicals: It is employed in the synthesis of agrochemical agents that protect crops from pests and diseases.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(trifluoromethoxy)pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its target sites.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Chloro-3-(trifluoromethoxy)pyrazine
- 2-Bromo-3-(trifluoromethyl)pyrazine
Uniqueness
2-Bromo-3-(trifluoromethoxy)pyrazine is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the pyrazine ring. This configuration imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and material science.
Propiedades
Número CAS |
1261471-97-9 |
|---|---|
Fórmula molecular |
C5H2BrF3N2O |
Peso molecular |
242.98 g/mol |
Nombre IUPAC |
2-bromo-3-(trifluoromethoxy)pyrazine |
InChI |
InChI=1S/C5H2BrF3N2O/c6-3-4(11-2-1-10-3)12-5(7,8)9/h1-2H |
Clave InChI |
WPDYHQBFAMMNHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dimethyl-5-thiocyanatobenzo[d]thiazol-2-amine](/img/structure/B15059682.png)


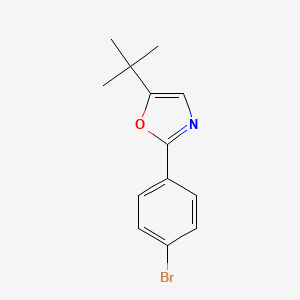
![6-(Benzyloxy)-2-methylbenzo[d]oxazole](/img/structure/B15059728.png)
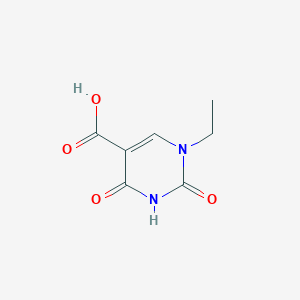
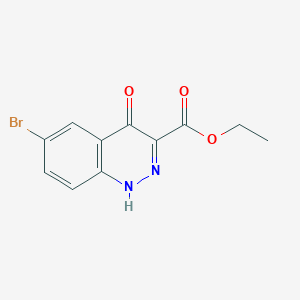

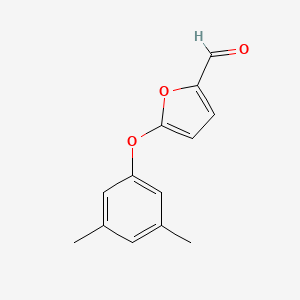
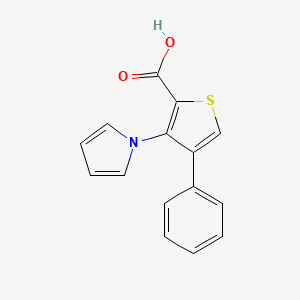

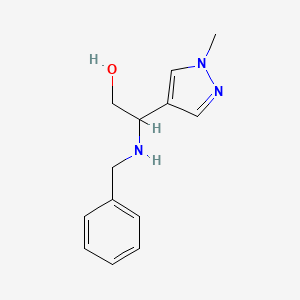

![2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B15059777.png)
